2'-Deoxy-5-methyl-isocytidine
説明
Evolution of Modified Nucleosides in Expanding the Genetic Alphabet
The central dogma of molecular biology is founded on a four-letter genetic alphabet, composed of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA. thieme-connect.comnih.gov The specific pairing of these bases—A with T and G with C—forms the basis of genetic information storage and transmission. thieme-connect.com However, the inherent limitations of this four-base system in terms of chemical diversity have spurred scientists to explore the expansion of the genetic alphabet. thieme-connect.com This has led to the development of modified nucleosides, synthetic analogs of the natural building blocks of DNA and RNA. thieme-connect.combiosynth.com
The evolution of this field has moved from simple modifications to the creation of entirely new base pairs, known as unnatural base pairs (UBPs). nih.govfortunejournals.com Early efforts focused on altering the hydrogen-bonding patterns of natural nucleobases. acs.org A significant milestone in this endeavor was the creation of the isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC) pair. glenresearch.comjst.go.jp This pair maintains a Watson-Crick geometry but with a hydrogen-bonding pattern distinct from the natural A-T and G-C pairs. glenresearch.com The pursuit of an expanded genetic alphabet is not merely an academic exercise; it opens up possibilities for creating novel biopolymers and site-specifically incorporating new functional components into nucleic acids and proteins. tcichemicals.comfrontiersin.org
Researchers have developed various strategies to create stable and replicable UBPs, including those based on alternative hydrogen bonding, and others that rely on hydrophobic and packing forces. nih.govacs.org The ultimate goal is to create semi-synthetic organisms that can store and retrieve more genetic information than their natural counterparts. nih.gov This expanded genetic information system (AEGIS) has shown promise, with studies demonstrating that DNA libraries with six nucleotides are significantly richer reservoirs for catalytic molecules compared to the standard four-nucleotide DNA. nih.gov
Significance of Unnatural Base Pairs in Advanced Molecular Recognition
Unnatural base pairs (UBPs) are at the forefront of advanced molecular recognition, offering a level of specificity and functionality beyond the natural genetic system. The ability to design and synthesize nucleobases that selectively pair with each other, while not interacting with natural bases, is a cornerstone of synthetic biology. nih.govmdpi.com This selective pairing is crucial for the stable incorporation and replication of UBPs within a DNA duplex. nih.gov
The significance of UBPs lies in their ability to introduce novel chemical and physical properties into nucleic acids. For instance, the isoG-isoC pair, while having a different hydrogen bond pattern, forms a stable duplex, demonstrating that the principles of molecular recognition can be extended beyond nature's canonical pairs. glenresearch.com The stability of these pairs is a critical factor, and modifications such as the 5-methyl substitution on isocytidine (B125971) enhance base-pairing specificity and stability.
The creation of UBPs is often guided by the concept of shape complementarity, where the designed bases fit together within the DNA double helix in a manner analogous to the natural A-T and G-C pairs. tcichemicals.comnih.gov This precise geometric fit is essential for recognition by DNA polymerases, the enzymes responsible for DNA replication. nih.gov Beyond simple recognition, UBPs can be functionalized with various chemical groups, allowing for the site-specific labeling and modification of DNA and RNA. This has applications in diagnostics, nanotechnology, and the study of nucleic acid structure and function.
Furthermore, the development of UBPs has challenged the long-held belief that hydrogen bonding is the sole determinant of base pairing. frontiersin.org Hydrophobic and packing interactions have been shown to play a significant role in the stability and selectivity of some UBPs, opening up new avenues for the design of novel genetic systems. acs.org The ability to create antibodies that can specifically recognize and bind to UBPs further underscores their potential in diagnostics and targeted therapies. mdpi.com
Overview of 2'-Deoxy-5-methyl-isocytidine as a Foundational Analog in Nucleic Acid Research
This compound (d5mC) is a synthetic analog of the natural nucleoside deoxycytidine. biosynth.com It is a key component in the development of expanded genetic alphabets, primarily through its pairing with 2'-deoxyisoguanosine (B9890) (isoG). acs.org This unnatural base pair, d5mC-isoG, forms a stable duplex that is even more stable than the natural dG-dC pair. acs.org
The methylation at the 5-position of the isocytosine base is a crucial modification. It was introduced to address the instability of the parent compound, 2'-deoxyisocytidine, which was prone to deamination and cleavage of the glycosidic bond under the conditions used for oligonucleotide synthesis. glenresearch.comnih.gov The 5-methyl group enhances the chemical stability of the nucleoside, making it a more reliable building block for the synthesis of modified oligonucleotides. biosynth.comnih.gov While a small amount of hydrolytic deamination can still occur, depyrimidination is significantly reduced compared to earlier derivatives. nih.gov
The triphosphate form of this compound is a substrate for DNA polymerases, enabling its incorporation into DNA strands during processes like PCR and DNA sequencing. This property is fundamental to its use in various molecular biology applications, including the study of DNA methylation patterns and their role in gene regulation. By serving as a model compound for 5-methylcytosine (B146107), it helps researchers investigate the epigenetic control of gene expression.
The ability of this compound to form a stable and specific base pair with isoG has made it a foundational tool in nucleic acid research. glenresearch.comacs.org It has been instrumental in the construction of DNA with parallel chain orientations and in the study of supramolecular aggregates. acs.org Its use in conjunction with isoG and its derivatives continues to expand the possibilities for creating novel DNA structures and functions. acs.org
Current Research Directions and Academic Scope in this compound Chemistry
Current research involving this compound is focused on several key areas, primarily aimed at further expanding the utility of unnatural base pairs in synthetic biology, diagnostics, and therapeutics.
One major direction is the continued optimization of UBP systems. This includes the functionalization of the d5mC-isoG pair with various chemical moieties, such as halogen atoms and clickable side chains. acs.org These modifications allow for the site-specific introduction of probes, labels, and other functional groups into DNA, facilitating advanced applications in diagnostics and materials science. acs.org Research is also ongoing to improve the efficiency and fidelity of the enzymatic incorporation of d5mC triphosphate and its pairing partner into DNA and RNA. westheimerinstitute.org
Another significant area of research is the application of d5mC-containing oligonucleotides in the study of DNA-protein interactions and as therapeutic agents. biosynth.com The triphosphate form is used to investigate how DNA methylation affects the binding of transcription factors and other proteins, providing insights into gene regulation and chromatin dynamics. Furthermore, some derivatives of isocytidine have shown potential antiviral and anticancer activities, suggesting that d5mC and its analogs could be developed into novel therapeutics. biosynth.comcymitquimica.com
The chemical stability and base-pairing properties of d5mC continue to be a subject of investigation. Studies are exploring the impact of modifications at the 2'-position of the deoxyribose sugar, such as 2'-O-methylation and 2'-O-propargylation, on the stability and hybridization properties of oligonucleotides containing d5mC. nih.gov These modifications can enhance nuclease resistance and provide handles for further chemical ligation. nih.gov
The academic scope of this compound chemistry is broad, encompassing organic synthesis, molecular biology, biochemistry, and materials science. The synthesis of d5mC and its phosphoramidite (B1245037) derivatives for solid-phase oligonucleotide synthesis remains a key area of chemical research. glenresearch.combiosynth.comwestheimerinstitute.org In molecular biology, it is a critical tool for expanding the genetic alphabet and studying epigenetic mechanisms. nih.gov Biochemically, it is used to probe the mechanisms of DNA polymerases and other nucleic acid-modifying enzymes. westheimerinstitute.org
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₅N₃O₄ | biosynth.comnih.gov |
| Molecular Weight | 241.26 g/mol | biosynth.comnih.gov |
| CAS Number | 19316-88-2 | biosynth.com |
| IUPAC Name | 2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,4-dihydropyrimidin-4-one | nih.gov |
| Canonical SMILES | CC1=CN(C(=NC1=O)N)[C@H]2CC@@HO | biosynth.com |
Table 2: Research Applications of this compound and its Triphosphate
| Application Area | Specific Use | Key Findings/Significance | Source(s) |
|---|---|---|---|
| Expanded Genetic Alphabet | Forms a stable unnatural base pair with 2'-deoxyisoguanosine (isoG). | The d5mC-isoG pair is more stable than the natural dG-dC pair, expanding the coding potential of DNA. acs.org | glenresearch.comacs.org |
| DNA Methylation Studies | Serves as a model compound for 5-methylcytosine. | Allows for the investigation of epigenetic regulation and its impact on gene expression and chromatin structure. | |
| Molecular Biology Techniques | Substrate for DNA polymerases in PCR, DNA sequencing, and mutagenesis. | Enables the synthesis of modified DNA for various research purposes, including high-resolution mapping of methylation patterns. | |
| DNA-Protein Interaction Studies | Incorporation into DNA to study the effect of methylation on protein binding. | Provides insights into how methylation influences the interaction of transcription factors and chromatin remodelers with DNA. | |
| Therapeutic Research | Analogs have shown potential antiviral and anticancer activities. | Inhibition of hepatitis B virus replication and potential for cancer prevention or treatment. biosynth.comcymitquimica.com | biosynth.comcymitquimica.com |
| Oligonucleotide Synthesis | Used as a building block (phosphoramidite) in solid-phase synthesis. | The 5-methyl group enhances stability against deamination and depyrimidination during synthesis and deprotection. glenresearch.comnih.gov | glenresearch.comnih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLOFHWYJZIMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Deoxy 5 Methyl Isocytidine
Design Principles for 2'-Deoxy-5-methyl-isocytidine Analogs and Derivatives
The design of analogues and derivatives of this compound is primarily driven by the need to enhance its properties for specific applications, such as improving its stability during oligonucleotide synthesis, modulating its base-pairing capabilities, and introducing new functionalities.
Another critical aspect is the protection of the exocyclic amine (N2) of the isocytosine (B10225) base. The choice of the protecting group significantly impacts the efficiency of oligonucleotide synthesis. While N-benzoyl protection has been used, it was found to be too labile under the acidic conditions required for detritylation, leading to degradation. ffame.org In contrast, the N,N-diisobutylformamidine group has proven to be a superior protecting group, offering greater stability and leading to high coupling efficiencies. ffame.orgresearchgate.net
Furthermore, modifications to the 2'-position of the deoxyribose sugar are explored to confer specific properties. For example, 2'-O-alkylation, such as with methyl or propargyl groups, has been shown to increase the stability of the resulting oligonucleotides. nih.gov The design of "double-headed" nucleosides, where a second nucleobase is attached to the 2'-position, aims to create condensed molecular information by allowing a single modified monomer to potentially base-pair with two bases in a target strand. sdu.dk These design principles are crucial for developing robust and functional this compound-containing oligonucleotides for various applications.
Synthetic Routes for this compound Nucleosides and Oligonucleotides
The synthesis of this compound and its incorporation into oligonucleotides can be achieved through several established and optimized chemical routes. These methods are broadly categorized into solid-phase and solution-phase strategies, with the former being the dominant approach for oligonucleotide synthesis.
Solid-Phase Synthesis Strategies, including Phosphoramidite (B1245037) Chemistry
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, offering high efficiency and the ability to automate the process. atdbio.com The phosphoramidite method is the most widely used chemical approach for the solid-phase synthesis of oligonucleotides containing this compound. ffame.orgresearchgate.nettandfonline.com
The process involves a series of repeated cycles on a solid support, typically controlled pore glass (CPG) or polystyrene. biosynth.comnih.gov Each cycle consists of four main steps:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, such as dichloroacetic acid (DCA). glenresearch.comatdbio.com
Coupling: The newly freed 5'-hydroxyl group reacts with a this compound phosphoramidite monomer that has been activated by a tetrazole or a similar agent. atdbio.com This forms a phosphite (B83602) triester linkage.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thereby minimizing the formation of deletion sequences. nih.gov
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. nih.gov
This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of the N,N-diisobutylformamidine protecting group for the this compound phosphoramidite has been shown to result in excellent coupling efficiencies, often exceeding 99%. ffame.orgresearchgate.net
Solution-Phase Synthesis Approaches
While solid-phase synthesis is ideal for oligonucleotides, solution-phase chemistry is often employed for the synthesis of the nucleoside monomer itself and its derivatives, such as the 5'-triphosphate. These methods allow for larger scale production and purification of the individual building blocks.
The synthesis of this compound can be achieved through various multi-step procedures. For instance, a common strategy involves the transformation of a pre-existing pyrimidine (B1678525) nucleoside. tandfonline.com These syntheses often require careful protection and deprotection of the hydroxyl and amino groups to achieve the desired product with high purity.
Preparation of Modified Nucleoside Building Blocks for Automated Synthesis
The successful incorporation of this compound into oligonucleotides via automated synthesis relies on the high-quality preparation of its phosphoramidite building block. This involves several key steps:
Protection of the Exocyclic Amine: As mentioned earlier, the N2-amino group of this compound is typically protected with a formamidine (B1211174) group, such as N,N-diisobutylformamidine, to prevent side reactions and enhance stability. glenresearch.comffame.org
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency by spectrophotometric quantification of the released trityl cation. tandfonline.com
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. ffame.orgresearchgate.net
The resulting protected and phosphitylated nucleoside is then purified and can be used directly in automated DNA synthesizers.
Synthesis of 5'-Triphosphate Derivatives
The 5'-triphosphate of this compound (d5mICTP) is a crucial substrate for DNA polymerases and is essential for applications involving enzymatic incorporation of this modified base, such as in PCR and DNA sequencing.
The synthesis of d5mICTP is typically carried out from the corresponding nucleoside using a transient protection procedure. ffame.org One common method involves the phosphorylation of the 5'-hydroxyl group. A notable synthesis involves a one-pot reaction where the nucleoside is reacted with a phosphorylating agent, followed by treatment with pyrophosphate. The introduction of the 5-methyl group has been shown to significantly improve the stability of the resulting triphosphate. ffame.org
Chemical Challenges and Optimization in Synthesis of this compound Oligonucleotides
Despite the advancements in synthetic methodologies, several chemical challenges remain in the synthesis of oligonucleotides containing this compound.
A primary challenge is the lability of the glycosidic bond of isocytidine (B125971) derivatives under acidic conditions, which can lead to depyrimidination (cleavage of the base from the sugar). glenresearch.comnih.gov While the 5-methyl group enhances stability, careful control of the detritylation step is still necessary. Using milder acidic conditions, such as 2.5-3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), is recommended to minimize this degradation. glenresearch.comglenresearch.com
Another potential issue is hydrolytic deamination, where the exocyclic amine is converted to a carbonyl group. Although the 5-methyl group suppresses this, a small amount of deamination (around 0.5%) can still be detected under routine synthesis and deprotection conditions. nih.govtandfonline.com
Optimization of the synthesis protocol is key to overcoming these challenges. This includes:
Choice of Protecting Groups: As discussed, using robust protecting groups like N,N-diisobutylformamidine for the exocyclic amine is critical. ffame.orgresearchgate.net
Coupling Time: For some modified nucleosides, extending the coupling time can improve the incorporation efficiency. researchgate.net
Deprotection Conditions: Standard deprotection with ammonium (B1175870) hydroxide (B78521) is generally effective. glenresearch.com However, for oligonucleotides containing other sensitive modifications, alternative deprotection strategies may be required.
Purification: High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) is often necessary to purify the final oligonucleotide and remove any truncated or modified sequences. researchgate.net
Considerations for Glycosidic Bond Integrity during Deprotection
The stability of the N-glycosidic bond in this compound (dMeisoC) is a significant factor during the deprotection phase of solid-phase oligonucleotide synthesis. Depyrimidination, the cleavage of this bond, leads to the formation of abasic sites, which can subsequently be cleaved under the alkaline conditions used for deprotection, resulting in truncated oligonucleotides. tandfonline.com
Initial concerns regarding the stability of isocytidine derivatives were based on studies of monomeric nucleosides, which suggested significant degradation. tandfonline.comglenresearch.com However, research has shown that when dMeisoC is incorporated into an oligonucleotide chain, it exhibits substantially greater stability. tandfonline.comnih.gov Studies investigating the degradation of dMeisoC during standard deprotection conditions (concentrated ammonium hydroxide at 60°C) found that depyrimidination occurred to a much lesser extent than previously anticipated. tandfonline.comnih.gov In one study, even after extended incubation times of up to 72 hours, significant depyrimidination of oligonucleotides containing dMeisoC was not observed. tandfonline.com This contrasts sharply with predictions from monomer studies, which suggested a potential degradation of approximately 20% over the same period. tandfonline.com
The use of specific protecting groups, such as the diisobutylformamidine group, is also intended to enhance the stability of the glycosidic linkage, particularly during the acidic detritylation steps of synthesis. glenresearch.com To further minimize the risk of glycosidic bond cleavage, milder acidic conditions, such as using dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) for detritylation, are recommended when working with labile nucleosides like dMeisoC. glenresearch.com
Table 1: Glycosidic Bond Stability of dMeisoC in Oligonucleotides
| Condition | Observation | Reference |
|---|---|---|
| Standard Alkaline Deprotection | Depyrimidination is far less significant than suggested by monomer studies. | tandfonline.comnih.gov |
| Extended Deprotection (up to 72h) | No significant depyrimidination or cleavage of the oligonucleotide was observed. | tandfonline.com |
Minimizing Unwanted Deamination Reactions during Oligonucleotide Synthesis
Hydrolytic deamination is another potential side reaction that can compromise the integrity of oligonucleotides containing isocytidine analogues. This reaction converts the isocytosine base into a different base, thereby altering the sequence and function of the synthetic DNA. For this compound, deamination results in the formation of thymidine. tandfonline.com
The presence of the methyl group at the 5-position of the pyrimidine ring plays a crucial role in stabilizing the molecule against deamination. tandfonline.comglenresearch.com This stabilizing effect is well-documented for 2'-deoxy-5-methylcytidine and is mirrored in its isocytidine counterpart. tandfonline.com Early work with 2'-deoxyisocytidine (lacking the 5-methyl group) reported instability and deamination during synthesis and deprotection. glenresearch.com The development of this compound was a direct response to this issue. glenresearch.comglenresearch.com
Quantitative studies have demonstrated that the extent of deamination of dMeisoC during standard synthesis and deprotection protocols is minimal. tandfonline.com Analysis using enzymatic digestion and reversed-phase HPLC showed that deamination occurs in approximately 0.5% of dMeisoC residues under routine conditions. tandfonline.comnih.gov Even with prolonged deprotection times of 48 hours, the level of deamination remained below 1%. tandfonline.com This low level of degradation confirms that dMeisoC is a robust analogue for oligonucleotide synthesis. ffame.org
Table 2: Deamination Rates of dMeisoC during Oligonucleotide Synthesis
| Condition | Product of Deamination | Extent of Deamination | Reference |
|---|---|---|---|
| Routine Synthesis & Deprotection | Thymidine | ~0.5% | tandfonline.comnih.gov |
Optimization of Protecting Group Strategies
The selection of appropriate protecting groups for the exocyclic amine of the isocytosine base is critical for successful oligonucleotide synthesis. umich.edu These groups must be stable throughout the synthesis cycles but readily removable during the final deprotection step without causing degradation of the nucleoside. umich.edu
For this compound, the N,N-diisobutylformamidine (dmf) group has been identified as a superior protecting group compared to the N-benzoyl (Bz) group. ffame.org The benzoyl-protected monomer, N2-benzoyl-2'-deoxy-5-methylisocytidine, was found to be too labile under the acidic detritylation conditions of synthesis. ffame.org Its successful use in some instances was likely due to the modified nucleoside being positioned near the 5'-end of the oligonucleotide, thus undergoing fewer detritylation cycles. ffame.org
In contrast, the formamidine protecting group offers enhanced stability to the glycosidic bond during the acidic steps. glenresearch.com The use of 5'-O-DMT-N2-[(dimethylamino)methylidene]-2'-deoxy-5-methylisocytidine 3'-(β-cyanoethyl)phosphoramidite is a common strategy. nih.gov This approach, often combined with milder detritylation reagents like DCA, allows for the efficient synthesis of oligonucleotides containing multiple dMeisoC residues with minimal degradation. glenresearch.comffame.org
Table 3: Protecting Groups for this compound
| Protecting Group | Position | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| N,N-diisobutylformamidine (dmf) | N2 | Superior stability during acidic detritylation steps. | glenresearch.comffame.org | |
| N-benzoyl (Bz) | N2 | Acid-labile, leading to degradation during synthesis. | ffame.org |
Derivatization and Functionalization of this compound
The ability to chemically modify this compound allows for its use in a variety of advanced applications beyond simply being a component of a DNA duplex.
Site-Specific Modifications for Chemical Probe Development
The modification of nucleosides is a key strategy for developing chemical probes to study biological systems. nih.gov While direct information on the site-specific modification of this compound for probe development is specialized, the principles of nucleoside modification are well-established. nih.govacs.org Functional groups can be introduced at various positions on the nucleobase or the sugar moiety to create probes for studying DNA-protein interactions, DNA structure, and cellular processes. nih.gov For example, the triphosphate form, this compound triphosphate, is used as a tool to investigate the effects of DNA methylation on the binding of proteins like transcription factors. By incorporating this modified nucleotide into DNA sequences, researchers can create specific methylation patterns to probe these interactions.
Integration of Reporter Tags and Functional Moieties for Interaction Studies
Attaching reporter tags, such as fluorescent dyes or affinity labels, to nucleosides is a common method for studying molecular interactions. nih.gov These tags allow for the detection and quantification of binding events. The general strategy involves synthesizing a modified nucleoside phosphoramidite that contains a reactive handle, which can then be conjugated to the desired tag either before or after incorporation into an oligonucleotide. nih.gov While specific examples detailing the attachment of reporter tags directly to this compound are highly specific in the literature, the compound is a component of systems designed for such studies. For instance, its use in forming a non-standard base pair with isoguanosine (B3425122) is a key feature in expanding the genetic alphabet, which is foundational for creating nucleic acids with novel functionalities, including integrated reporter systems. glenresearch.comffame.org The chemical stability and specific pairing properties of dMeisoC make it a valuable component in the design of complex functional oligonucleotides for interaction studies. tandfonline.com
Molecular Recognition and Base Pairing Properties of 2 Deoxy 5 Methyl Isocytidine
Orthogonal Base Pairing with Isoguanine (B23775)
2'-Deoxy-5-methyl-isocytidine (dMisoC) is a synthetic nucleoside analog of cytosine that exhibits unique base pairing properties, most notably with another synthetic nucleoside, 2'-deoxyisoguanosine (B9890) (disoG). This pairing is a cornerstone of efforts to expand the genetic alphabet beyond the natural A-T and G-C pairs. The interaction between dMisoC and disoG is orthogonal, meaning they selectively pair with each other but not with the canonical bases, a critical feature for their use in synthetic biology and diagnostics. nih.gov
The foundation of the specific recognition between this compound and isoguanine lies in their complementary hydrogen bonding patterns. The dMisoC:disoG pair forms a stable complex via three hydrogen bonds, similar in number to the canonical G-C pair. nih.gov However, the arrangement of hydrogen bond donors and acceptors is distinct. Isoguanine presents a donor-donor-acceptor (DDA) pattern, while this compound offers a complementary acceptor-acceptor-donor (AAD) pattern. This unique hydrogen bonding arrangement is what drives their mutual and selective pairing.
This contrasts with the natural base pairs. The Guanine-Cytosine (G-C) pair has a DDA-AAD pattern, but the specific atoms involved are different. The Adenine-Thymine (A-T) pair is formed by only two hydrogen bonds. The dMisoC:disoG pair's ability to form three hydrogen bonds contributes to its significant stability within a DNA duplex.
| Base Pair | Hydrogen Bond Pattern | Number of Hydrogen Bonds |
|---|---|---|
| dMisoC : disoG | AAD : DDA | 3 |
| G : C | DDA : AAD | 3 |
| A : T | DA : AD | 2 |
The geometry of the this compound:isoguanine base pair, while fitting within the general dimensions of a standard DNA duplex, possesses subtle but important structural differences from the canonical Watson-Crick pairs (A-T and G-C). While it maintains a Watson-Crick-like geometry, the altered hydrogen bonding pattern creates a unique electrostatic and steric profile within the DNA grooves. glenresearch.com
A key distinction lies in the minor groove. The dMisoC:disoG pair lacks the O2 acceptor that is present in natural pyrimidines (cytosine and thymine). nih.gov This absence can affect interactions with DNA-binding proteins and enzymes that rely on specific contacts within the minor groove for recognition and function. nih.gov This structural uniqueness is fundamental to its orthogonality, preventing polymerases and other cellular machinery from misinterpreting it as a natural base pair.
The methyl group at the 5th position of the isocytosine (B10225) base plays a significant role in enhancing the stability and specificity of the dMisoC:disoG pair. This modification is analogous to the methylation of cytosine to 5-methylcytosine (B146107) in natural DNA, which is known to influence DNA structure and gene regulation.
The presence of the 5-methyl group on isocytidine (B125971) contributes to increased thermal stability of the DNA duplex. nih.gov This stabilization is attributed to favorable stacking interactions and the hydrophobic effect of the methyl group within the duplex. Furthermore, the 5-methyl modification can help to pre-organize the base for optimal pairing geometry, thereby increasing the fidelity of pairing with isoguanine. Studies have shown that the 5-methyl group enhances the strength of base-pairing interactions. nih.gov The use of the 5-methyl analogue was also chosen due to the instability of 2'-deoxyisocytidine, which can be prone to deamination. glenresearch.com
Structural Distinctions from Canonical Watson-Crick Base Pairs
Impact on Nucleic Acid Duplex and Higher-Order Structures
The incorporation of this compound into nucleic acid strands has profound effects on their structure, enabling the formation of novel duplex and triplex architectures that are not readily accessible with natural DNA.
While natural DNA predominantly forms right-handed, anti-parallel duplexes, the unique base pairing properties of dMisoC and its analogs can stabilize unusual duplex conformations. Oligonucleotides containing this compound and isoguanine can form remarkably stable parallel-stranded duplexes. tandfonline.com In a parallel duplex, both strands run in the same 5' to 3' direction. This is in contrast to the anti-parallel orientation of natural DNA.
The ability to form stable parallel duplexes often requires specific conditions, such as acidic pH for protonation of cytosines in natural DNA. nih.govscispace.com However, the use of modified bases like this compound can promote the formation of these structures under a wider range of conditions. nih.govscispace.com The stability of these parallel duplexes is influenced by the specific sequence and the presence of other modifications. nih.govseela.net For instance, the combination of 5-methylisocytosine (B103120) and guanine (B1146940) can also form parallel-stranded duplexes. tandfonline.com
| Duplex Type | Strand Orientation | Key Stabilizing Pairs Involving dMisoC |
|---|---|---|
| Anti-Parallel | 5'-3' / 3'-5' | dMisoC : disoG |
| Parallel | 5'-3' / 5'-3' | dMisoC : dG |
Triple-helical DNA structures are formed when a third oligonucleotide strand binds in the major groove of a DNA duplex. These structures have potential applications in gene targeting and therapeutics. The formation of stable triplexes is often limited by sequence constraints and pH dependence, particularly the need for cytosine protonation to recognize G-C pairs.
This compound and its derivatives have been engineered to overcome these limitations. By modifying the isocytidine base, it can be designed to recognize specific base pairs within a duplex, including at CG interruption sites in polypurine tracts, which are typically difficult to target. oup.com For example, derivatives of this compound have been shown to selectively recognize a CG base pair, enabling the formation of stable anti-parallel triplexes. oup.com These modified nucleosides expand the repertoire of sequences that can be targeted by triplex-forming oligonucleotides, enhancing their potential for sequence-specific DNA recognition. tandfonline.com
Influence on DNA Conformation and Helical Parameters
In standard antiparallel DNA duplexes, the incorporation of single or multiple dMeisoC:d-isoG pairs results in minimal disruption to the global B-form DNA structure. researchgate.net Circular dichroism (CD) spectra of these modified duplexes retain the characteristic shape of B-DNA, suggesting that the canonical right-handed helix is maintained. researchgate.net
However, more significant conformational changes are observed in parallel-stranded (PS) DNA, where dMeisoC and d-isoG can be used to form stable duplexes. A detailed structural analysis of a PS-duplex containing isoguanine and 5-methyl-isocytosine was performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govebi.ac.uk The refined structure revealed that all base pairs, including the non-canonical ones, adopted a reverse Watson-Crick configuration. nih.govebi.ac.uk The resulting helix differs significantly from standard B-DNA, particularly in its groove dimensions. Unlike B-DNA, which has distinct major and minor grooves, the PS-duplex possesses two grooves of nearly identical width and depth. nih.govebi.ac.uk Molecular modeling studies of similar parallel-stranded helices also suggest that the deoxyribose sugars predominantly adopt a C2'-endo pucker, a feature commonly associated with B-form DNA. researchgate.net In contrast, when isoguanine and isocytidine are incorporated into RNA, the resulting duplex adopts a structure belonging to the A-form family. acs.org
Table 1: Comparison of Helical Groove Dimensions
This table compares the groove dimensions of a parallel-stranded DNA duplex containing 5-methyl-isocytidine and isoguanine with those of canonical B-DNA, as determined by NMR and standard models.
| Parameter | (dMeisoC, d-isoG)-containing PS-Duplex nih.govebi.ac.uk | Canonical B-DNA nih.govebi.ac.uk |
| Groove 1 Width | 7.0 Å | 11.7 Å (Major Groove) |
| Groove 1 Depth | 7.7 Å | 8.5 Å (Major Groove) |
| Groove 2 Width | 7.0 Å | 5.7 Å (Minor Groove) |
| Groove 2 Depth | 7.7 Å | 7.5 Å (Minor Groove) |
Theoretical and Mechanistic Insights into Base Pairing
Computational Modeling of this compound Base Pairing Interactions
Computational chemistry provides powerful tools for understanding the intrinsic stability and electronic properties of the base pair between this compound (dMeisoC) and 2'-deoxyisoguanosine (d-isoG). Methods such as ab initio calculations and molecular dynamics (MD) simulations have been employed to dissect the forces governing this non-canonical pairing and compare them to the natural base pairs. acs.orgaps.orgnih.gov
Ab initio quantum mechanical calculations have been instrumental in evaluating the interaction energies of the dMeisoC:d-isoG pair. acs.orgrsc.org These studies consistently conclude that the unnatural pair is exceptionally stable, with a hydrogen-bonding strength comparable to, or even slightly greater than, that of the natural guanine-cytosine (G:C) pair. acs.orgrsc.org High-level calculations using coupled-cluster theory [CCSD(T)] extrapolated to the complete basis set (CBS) limit provide highly accurate estimates of the noncovalent interaction energies. nih.gov Analysis of a very close analogue, the isoguanine:1-methylcytosine pair, reveals that the strong interaction is primarily driven by electrostatic forces, with substantial contributions from induction/polarization and London dispersion forces. nih.gov The total interaction energy for the isoG:Me-isoC pair was calculated to be significantly more favorable than that for a G:C pair. nih.gov
Table 2: Calculated Interaction Energies of DNA Base Pairs
This table presents high-level quantum mechanical [SAPT2+(3)(CCD)δMP2/aug-cc-pVTZ] calculations of interaction energies and their components for the isoguanine:1-methylcytosine (B:S) pair compared to canonical Watson-Crick pairs. All values are in kcal/mol.
| Base Pair | Electrostatics | Exchange | Induction | Dispersion | Total Interaction Energy |
| A:T | -15.11 | 20.80 | -5.02 | -8.54 | -7.87 |
| G:C | -30.07 | 39.88 | -12.44 | -13.08 | -15.71 |
| isoG:Me-isoC | -38.07 | 50.15 | -16.99 | -16.39 | -21.30 |
| Data sourced from a study on Hachimoji base pairs, where B:S represents isoguanine:1-methylcytosine. nih.gov |
Molecular dynamics simulations further complement these quantum mechanical calculations by providing insights into the structural dynamics of DNA helices containing this modification. aps.orgnih.gov These simulations model the atomic motions over time, allowing for the analysis of local flexibility, helical parameters, and the influence of the 5-methyl group on the surrounding structure and solvent.
Role of Tautomerism in Recognition Specificity and Replication Fidelity
A critical mechanistic aspect governing the use of the dMeisoC:d-isoG pair in biological systems is the tautomerism of the isoguanine base. oup.comacs.org Nucleobase tautomers are structural isomers that differ in the position of their protons, leading to altered hydrogen-bonding patterns. This phenomenon is a primary determinant of replication fidelity for this artificial base pair. acs.org
The pairing partner of dMeisoC, isoguanine, can exist in two principal tautomeric forms. The major, canonical keto tautomer presents a hydrogen bond donor-donor-acceptor (DDA) pattern that is perfectly complementary to the acceptor-acceptor-donor (AAD) pattern of dMeisoC, forming a stable three-hydrogen-bond pair. acs.org However, isoguanine can also adopt a minor enol tautomer, which presents a donor-acceptor-donor (DAD) pattern. This enol tautomer is geometrically and electronically complementary to thymine (B56734), enabling the formation of a stable d-isoG(enol):T mispair. oup.comacs.orgnih.gov
This tautomeric ambiguity creates a significant challenge for DNA polymerases during replication. oup.com The transient formation of the d-isoG enol tautomer in the template strand can lead to the erroneous incorporation of dTTP instead of the correct dMeisoCTP. oup.comnih.gov Consequently, the replication fidelity of DNA containing the dMeisoC:d-isoG pair is compromised. PCR-based experiments have quantified this effect, showing a fidelity-per-round of approximately 86% when using d-isoG. acs.org This indicates that a misincorporation event occurs roughly 14% of the time at an isoguanine template site. Strategies to "fix" the base in its canonical keto form, such as replacing the N7 atom of isoguanine with a carbon (creating 7-deaza-isoguanine), have been shown to improve the fidelity to ~92%. acs.org
Kinetic studies of DNA polymerase activity have provided further insight, revealing that the enzyme's active site can accommodate both the correct d-isoG:dMeisoC pair and the incorrect d-isoG:T pair almost equally well. nih.gov The observed differences in incorporation efficiency for the correct versus incorrect nucleotide are primarily due to variations in the Michaelis constant (K_m), which reflects substrate binding, rather than the catalytic rate (V_max). nih.gov This suggests that the polymerase struggles to discriminate between the two incoming nucleotides when the template base is in its ambiguous tautomeric state. The local sequence context around the isoguanine base has also been shown to influence the tautomeric equilibrium, with the 3'-neighboring base affecting the ratio of correct to incorrect nucleotide incorporation. nih.gov
Table 3: Polymerase Incorporation Fidelity Opposite Isoguanine Analogs
This table shows the replication fidelity per round during PCR for isoguanine and a tautomerically "fixed" analog, demonstrating the impact of tautomerism on accuracy.
| Template Base | Incoming Triphosphate Partner | Fidelity per Round acs.org |
| 2'-deoxyisoguanosine (d-isoG) | This compound (dMeisoC) | ~86% |
| 2'-deoxy-7-deazaisoguanosine | This compound (dMeisoC) | ~92% |
Biomolecular Interactions and Enzymatic Processing of 2 Deoxy 5 Methyl Isocytidine
Substrate Properties for Nucleic Acid Polymerases
The ability of DNA polymerases to recognize and incorporate nucleotides is central to the faithful replication of the genetic code. The introduction of a non-natural nucleotide like 2'-deoxy-5-methyl-isocytidine triphosphate provides a unique opportunity to dissect the factors governing this process.
Enzymatic Incorporation Fidelity and Efficiency of this compound Triphosphate
The triphosphate form of this compound (dMisoCTP) has been synthesized and characterized for its ability to be enzymatically incorporated into DNA. ffame.org Studies have shown that the introduction of a methyl group at the 5-position of 2'-deoxyisocytidine significantly enhances the stability of the corresponding triphosphate. ffame.orgresearchgate.net This increased stability is a crucial factor for its use in enzymatic reactions.
Systematic studies on various epigenetic pyrimidine (B1678525) nucleotides, including 5-methylcytosine (B146107) dNTP, have revealed that it can be a good substrate for many DNA polymerases. nih.gov In fact, for some polymerases, 5-methylcytosine dNTP is an even better substrate than the natural deoxycytidine triphosphate (dCTP). nih.gov This suggests that the 5-methyl group can positively influence the interaction with the polymerase active site.
| Modified dNTP | Polymerase | Relative Incorporation Efficiency (Compared to natural counterpart) |
|---|---|---|
| 5-Methylcytosine dNTP | Most polymerases studied | Good to better than dCTP nih.gov |
| 5-Hydroxymethyluracil dNTP | SPO1 DNA polymerase | Not the best substrate nih.gov |
| KOD XL | Maximum incorporation of 42% nih.gov | |
| 5-Formyluracil dNTP | KOD XL, Pwo, Vent(exo-) | Slightly better than dTTP (approx. 60% incorporation) nih.gov |
Competition with Natural Nucleotides in Template-Directed Synthesis
Template-directed synthesis is a fundamental process in which a nucleic acid template guides the formation of a complementary strand. nih.govnumberanalytics.com When this compound triphosphate is present alongside natural nucleotides, it competes for incorporation into the growing DNA strand.
Research has demonstrated that even in the presence of natural dNTPs, a significant percentage of modified pyrimidine nucleotides, including 5-methylcytosine dNTP, can be incorporated into DNA by various polymerases. nih.gov This highlights that the cellular machinery can utilize these analogs. The ability of dMisoCTP to compete with dCTP is particularly noteworthy, as it suggests that the 5-methyl group does not create a significant steric hindrance for many polymerases and may even enhance binding in some cases. nih.gov
The competition between modified and natural nucleotides is a critical factor in understanding the potential for these analogs to be integrated into genomic DNA. nih.gov This has implications for both the development of therapeutic agents and the study of epigenetic mechanisms.
Influence on Polymerase Extension Dynamics and Minor Groove Interactions
The incorporation of a nucleotide is a multi-step process that includes initial binding, conformational changes in the polymerase, and subsequent extension of the DNA strand. The chemical nature of the incorporated nucleotide can influence these dynamics.
The interaction between the DNA polymerase and the minor groove of the DNA duplex is crucial for efficient extension after a nucleotide has been incorporated. nih.govbeilstein-journals.org Crystal structures of DNA polymerase complexes have revealed specific hydrogen bonding interactions in the minor groove. nih.gov The this compound–2'-deoxyisoguanosine (B9890) (dMisoC-disoG) pair, however, lacks the O2 acceptor found in natural pyrimidines, which is a key site for these minor groove interactions. nih.gov This lack of a critical hydrogen bond acceptor is thought to disrupt the polymerase active site, leading to slower extension rates beyond dMisoC-disoG pairs. nih.gov
Despite this deficiency in minor groove contacts, the steric similarity of the dMisoC-disoG pair to natural base pairs may prevent significant steric clashes with the polymerase enzyme. nih.gov This could explain why extension, although slowed, is still more successful than with mismatched pairs involving non-natural bases. nih.gov
Interaction with Nucleic Acid Modifying Enzymes
Beyond DNA polymerases, other enzymes interact with DNA to perform vital cellular functions, including methylation and repair. The presence of a modified base like this compound can significantly impact these processes.
Mechanistic Studies of DNA Methyltransferase Inhibition by Isocytidine (B125971) Analogs
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. nih.govtandfonline.commdpi.com The mechanism of DNMTs involves the formation of a covalent intermediate with the target cytosine base. nih.govtandfonline.com This mechanism is the basis for the action of several anticancer drugs that are cytidine (B196190) analogs. nih.gov
Analogs of cytidine, such as 5-aza-2'-deoxycytidine (Decitabine) and Zebularine, are known inhibitors of DNA methyltransferases. nih.govoup.comresearchgate.net These compounds, once incorporated into DNA, trap the DNMT enzyme in a covalent complex, preventing the completion of the methylation reaction and leading to the enzyme's degradation. nih.govwikipedia.org While direct studies on this compound as a DNMT inhibitor are less common, the principles derived from other isocytidine analogs are highly relevant. The structural similarity of these compounds to cytidine allows them to be recognized by DNMTs, but alterations in the pyrimidine ring prevent the normal catalytic cycle from completing.
| Inhibitor | Mechanism of Inhibition |
|---|---|
| 5-aza-2'-deoxycytidine (Decitabine) | Incorporated into DNA and forms a covalent complex with DNMT, trapping the enzyme. nih.govwikipedia.org |
| Zebularine | Incorporated into DNA and forms covalent bonds with DNMT enzymes. oup.comresearchgate.net |
Recognition by DNA Repair Enzymes and Excision Pathways
The presence of unnatural bases in DNA can trigger the cell's DNA repair machinery. The base excision repair (BER) pathway is a primary mechanism for removing damaged or modified bases. atdbio.com This process is initiated by DNA glycosylases that recognize and excise the incorrect base, leaving an abasic site that is subsequently repaired. atdbio.com
Studies have shown that DNA containing lesions, including those formed by cytidine analogs like 5-aza-2'-deoxycytidine, can induce a DNA damage response. nih.gov The incorporation of such analogs can lead to replication fork collapse and the formation of double-strand breaks, which then require repair pathways such as homologous recombination. nih.gov
While specific data on the direct recognition and excision of this compound by DNA repair enzymes is limited, it is known that the cellular repair machinery can recognize and repair sites containing non-natural base pairs. oup.com For instance, the excision repair machinery of thermophilic bacteria has been shown to handle an expanded genetic base pair. oup.com Furthermore, studies on the methylation of deoxycytidine incorporated during excision-repair synthesis indicate that the repair process itself can lead to altered methylation patterns, suggesting a complex interplay between DNA repair and epigenetic modifications. nih.gov
Influence on Gene Expression and Chromatin Dynamics
Modulation of DNA-Protein Interactions, including Transcription Factors and Chromatin Remodelers
The incorporation of this compound into DNA sequences serves as a critical tool for investigating the influence of methylation on DNA-protein interactions. DNA-binding proteins, which include transcription factors and the enzymatic complexes known as chromatin remodelers, are fundamental to the regulation of gene expression. biocompare.com The binding of these proteins can be highly sensitive to the epigenetic landscape of the DNA, particularly the methylation status of cytosine residues. nih.gov
By synthesizing DNA strands containing this compound, researchers can mimic the natural state of 5-methylcytosine (5mC), a primary epigenetic mark in mammals. caymanchem.com This allows for controlled, empirical studies on how methylation affects the binding affinity and specificity of crucial regulatory proteins. For instance, these investigations can clarify whether the presence of a methyl group in a specific DNA sequence enhances or inhibits the binding of a particular transcription factor, thereby providing a mechanistic link between a methylation event and the subsequent activation or repression of a gene.
Similarly, the dynamic process of chromatin remodeling, carried out by multi-protein complexes like the SWI/SNF or ISWI families, is essential for altering the accessibility of DNA to the transcriptional machinery. nih.govplos.org These remodelers utilize the energy from ATP hydrolysis to reposition, eject, or restructure nucleosomes. nih.gov Studies using DNA with incorporated this compound are employed to dissect how methylation patterns influence the recruitment and activity of these chromatin remodelers. A comprehensive understanding of these molecular interactions is essential for elucidating the complex processes that govern gene regulation and chromatin dynamics.
Role in Non-Canonical Biological Processes
Impact on Ribosome-Based Translation Systems
The process of protein synthesis, or translation, is orchestrated by the ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. The function and fidelity of the ribosome are significantly influenced by post-transcriptional modifications of its rRNA components. nih.gov The most prevalent of these modifications is 2'-O-methylation, where a methyl group is added to the 2' hydroxyl of the ribose sugar in an rRNA nucleotide. nih.govresearchgate.net These modifications are not random; they are concentrated in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding site. anr.fr Research has shown that modulating the levels of rRNA 2'-O-methylation can impact translation fidelity, including the efficiency of initiation, the rate of frameshifting, and start codon selection. nih.govbiorxiv.org This has led to the concept of "specialized ribosomes," where variations in rRNA modification patterns could fine-tune the translation of specific subsets of mRNAs. researchgate.net
While methylation is clearly a critical regulator of ribosome function, the specific impact of the DNA analogue this compound on ribosome-based translation systems is not directly established in the scientific literature. The aforementioned studies focus on the methylation of ribosomal RNA, which is a distinct process involving different enzymes and substrates from the incorporation of a deoxyribonucleoside analogue into DNA. nih.govbiorxiv.org However, other nucleoside analogues, such as 5-aza-cytidine, have been shown to inhibit translation when incorporated into RNA, suggesting that the translational machinery can be sensitive to modified bases. tandfonline.com
Modulation of Protein-Mediated Strand Exchange of DNA
Protein-mediated DNA strand exchange is a central process in homologous recombination, a vital pathway for repairing DNA double-strand breaks and maintaining genomic integrity. plos.org This reaction is facilitated by recombinase proteins, such as the well-studied RecA protein in Escherichia coli. nih.govacs.org RecA forms a presynaptic filament on single-stranded DNA (ssDNA) and searches for a homologous sequence in a double-stranded DNA (dsDNA) molecule, subsequently catalyzing the exchange of strands. plos.org
The ability of the RecA protein to process DNA containing non-canonical bases has been a subject of investigation. A key study examined the efficiency of RecA-mediated strand exchange using a DNA duplex in which all guanine (B1146940) (G) and cytosine (C) residues were replaced by their non-standard counterparts, 2'-deoxyisoguanosine (iG) and 2'-deoxy-5-methylisocytidine (MiC), respectively. nih.govacs.org The results demonstrated that these oligonucleotides containing the non-standard base pair are effective substrates for the RecA protein. nih.gov The strand exchange reaction proceeded with a rate and efficiency that were comparable to those observed with normal DNA substrates. acs.org This finding indicates that the RecA-facilitated pairing mechanism is not strictly dependent on the canonical G-C base pair and can accommodate the alternative hydrogen bonding pattern of the iG-MiC pair. nih.govacs.org This provides an expanded experimental basis for exploring DNA pairing mechanisms and the potential roles for non-canonical bases in genetic systems. acs.org
Table 2: RecA-Mediated DNA Strand Exchange with Modified Substrates
| Component | Description | Key Finding | Reference |
| Protein | E. coli RecA protein | The protein that pairs homologous DNA and promotes strand exchange. | nih.govacs.org |
| Substrate 1 (ssDNA) | A 70-nucleotide single-stranded DNA fragment. | Serves as the initial substrate for RecA filament formation. | nih.gov |
| Substrate 2 (dsDNA) | A 40 base-pair duplex where all G and C residues were replaced with 2'-deoxyisoguanosine (iG) and 2'-deoxy-5-methylisocytidine (MiC). | The non-canonical duplex DNA targeted for strand invasion. | nih.govacs.org |
| Outcome | DNA strand exchange | RecA promoted strand exchange with the modified DNA at a rate and efficiency comparable to that of normal DNA. | nih.govacs.org |
Advanced Research Applications and Methodological Development
Expansion of the Genetic Code for Synthetic Biology
The creation of unnatural base pairs (UBPs) that can be replicated and transcribed alongside natural DNA is a cornerstone of synthetic biology, aiming to expand the genetic alphabet. jst.go.jpacs.org This expansion increases the information storage capacity of DNA and enables the site-specific incorporation of novel functional components into nucleic acids and proteins. nih.govjst.go.jp The pair formed by 2'-Deoxy-5-methyl-isocytidine (dM-isoC) and its partner, 2'-deoxyisoguanosine (B9890) (disoG), represents one of the most thoroughly studied UBPs based on re-engineered hydrogen bonding patterns. oup.comnih.gov
An orthogonal genetic system is one that operates independently of the cell's native genetic machinery. The dM-isoC:disoG pair contributes to such systems because its hydrogen bonding pattern is different from that of the natural A-T and G-C pairs. glenresearch.comglenresearch.com This orthogonality ensures that dM-isoC pairs specifically with disoG and not with the natural bases, and vice-versa, thus preventing interference with the host organism's genetic processes. annualreviews.orgnih.govgenelink.com
The principle of orthogonality for the dM-isoC:disoG pair is based on its unique hydrogen bond donor and acceptor arrangement, forming three hydrogen bonds in a pattern distinct from the G-C pair. oup.comnih.govnih.gov This specific recognition is crucial for the fidelity of replication and transcription within a synthetic genetic system. nih.gov However, achieving complete orthogonality in vivo presents challenges, as studies have shown that mispairing and misincorporation can occur, influenced by the specific polymerase used and the surrounding sequence context. nih.govnih.gov For instance, a tautomeric form of isoguanine (B23775) is suspected to cause mispairing with thymine (B56734), a factor that must be considered in the design of truly orthogonal systems. nih.gov Research into modifying the sugar backbone, such as using a hexitol (B1215160) nucleic acid (HNA) scaffold for these bases, has been explored to improve mismatch discrimination and advance the development of more robust orthogonal systems. nih.gov
| isoG Backbone | Order of Mispairing Stability (Most to Least Stable) | Primary Mismatch Partner | Reference |
|---|---|---|---|
| Deoxyribose (d-isoG) | T > G > C | Thymine (T) | nih.gov |
| Hexitol (h-isoG) | G > C > T | Guanine (B1146940) (G) | nih.gov |
Directed evolution and aptamer selection, particularly through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), are powerful techniques for generating nucleic acid molecules with specific binding or catalytic functions. bjid.org.br The incorporation of unnatural base pairs like dM-isoC:disoG into the nucleic acid libraries used for selection can significantly expand their chemical and structural diversity. pnas.org This increased diversity enhances the potential to isolate aptamers with improved binding affinities, specificities, or novel functionalities that may not be achievable with the four standard bases alone. jst.go.jp
While the direct application of dM-isoC in generating a specific, marketed aptamer is not prominently documented, the principle is well-established within the field. By providing additional functional groups and different hydrogen-bonding capabilities, UBPs can form unique tertiary structures, thereby increasing the probability of successful selection against a wide range of targets, from small molecules to complex proteins on cell surfaces. jst.go.jpfrontiersin.org For example, aptamers evolved from libraries containing UBPs have been successfully generated against cancer cells. jst.go.jp The stability of aptamers can also be enhanced through chemical modifications, such as 2'-O-methyl substitutions, which is a related concept for improving their therapeutic potential. thno.org
Construction of Orthogonal Genetic Systems
Tools for Nucleic Acid Diagnostics and Analytical Methodologies
Beyond synthetic biology, this compound serves as a valuable tool in the development of advanced diagnostic and analytical methods. Its unique properties are leveraged to enhance the precision and reliability of techniques for analyzing nucleic acids.
Epigenetic modifications, such as the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), play a crucial role in gene regulation. nih.govnih.govbiosearchtech.com this compound triphosphate, as a modified nucleotide analog, is employed in high-resolution DNA sequencing techniques to help map these methylation patterns across genomes. By serving as a stable analog for the naturally occurring 5-methylcytosine, it can be used in studies investigating the impact of methylation on DNA structure and protein interactions. biosearchtech.com
Furthermore, the ability to sequence DNA that contains the dM-isoC:disoG pair itself is essential for its use in synthetic biology. Researchers have successfully developed modified sequencing protocols, including pyrosequencing and dye terminator methods, to accurately determine the sequence of oligodeoxyribonucleotides containing these non-natural bases. oup.comnih.govresearchgate.net These sequencing methods have also provided insights into the replication fidelity of polymerases with this six-base system, revealing challenges such as polymerase pausing or termination in regions with high UBP content, which is often linked to isoguanine tautomerism. nih.govresearchgate.net High-Resolution Melting (HRM) analysis is another powerful post-PCR technique used to detect variations in nucleic acid sequences, including methylation status, by analyzing the melting behavior of DNA amplicons. bio-rad.comwikipedia.org While HRM typically detects natural methylation after bisulfite treatment, the principle of detecting subtle changes in duplex stability is highly relevant to the analysis of DNA containing unnatural pairs. bio-rad.com
In hybridization-based assays, such as probe-based diagnostics, specificity is paramount. Non-specific binding of probes to off-target sequences can lead to false-positive signals and reduce the sensitivity of the assay. The incorporation of the dM-isoC:disoG pair into hybridization probes and amplifiers provides a powerful solution to this problem. nih.gov Because this unnatural pair is orthogonal to the natural A-T and G-C pairs, probes containing dM-isoC will not hybridize to natural DNA sequences, and vice versa. genelink.com
This principle has been successfully applied in commercial diagnostic assays. nih.gov A notable example is its use in a branched DNA (bDNA) quantitative assay for detecting the HIV POL sequence. By incorporating dM-isoC and disoG into the assay's amplifier and probe sequences, non-specific hybridization was significantly reduced. genelink.com This enhancement in specificity led to a substantial decrease in background signal and a tenfold improvement in the assay's detection limit. genelink.com
| Assay Type | Detection Limit without UBP | Detection Limit with UBP | Fold Improvement | Reference |
|---|---|---|---|---|
| Branched DNA (bDNA) Assay for HIV POL | < 500 molecules/mL | < 50 molecules/mL | 10x | genelink.com |
The ability to amplify DNA containing an unnatural base pair via Polymerase Chain Reaction (PCR) is a critical test of its functionality and a prerequisite for many applications, including SELEX and the creation of semi-synthetic organisms. nih.govpnas.org The dM-isoC:disoG pair is one of the pioneering systems demonstrated to be a substrate for PCR amplification. oup.comnih.gov
Studies have shown that DNA templates containing dM-isoC and disoG can be amplified, although the fidelity and efficiency can be lower than that of natural base pairs. oup.comnih.gov Early research reported a fidelity of approximately 96% per PCR cycle for the isoG:isoCMe pair. nih.gov This is lower than the fidelity of other, more recently developed UBPs, which often rely on hydrophobic and packing interactions rather than hydrogen bonds and can achieve fidelities greater than 99.9%. pnas.orgnih.gov The primary challenge for the dM-isoC:disoG pair in PCR is the potential for isoguanine to mispair with thymine. nih.gov Despite these limitations, the dM-isoC:disoG system was foundational in proving the concept that the genetic alphabet could be expanded and functionally utilized in one of molecular biology's most essential techniques. It has also been used as a component in real-time quantitative PCR assays. nih.gov
| Unnatural Base Pair | Reported Fidelity/Selectivity per Cycle | Primary Pairing Mechanism | Reference |
|---|---|---|---|
| isoG:isoCMe (dM-isoC) | ~96% | Hydrogen Bonding | nih.gov |
| P:Z | 97.5% | Hydrogen Bonding | oup.com |
| Ds:Px | >99.9% | Shape/Hydrophobic | nih.gov |
| d5SICS:dNaM | >99.9% | Hydrophobic | pnas.org |
Utilization in Hybridization-Based Assays for Enhanced Specificity and Reduced Background Signal
Probing Fundamental Biological Mechanisms
The unique structural properties of this compound (d5mIC) have established it as a valuable tool for probing the fundamental mechanisms of essential biological processes. Its ability to form a specific, non-natural base pair with isoguanine (iG) allows for the expansion of the genetic alphabet, providing a powerful system to investigate the intricacies of DNA replication, transcription, and other core molecular biology phenomena.
Investigating DNA Replication and Transcription Mechanisms
The incorporation of the d5mIC:iG base pair into DNA templates serves as a sophisticated method to dissect the mechanisms of DNA polymerases and RNA polymerases. By studying how these enzymes interact with and bypass this unnatural base pair, researchers can gain insights into the geometric and steric constraints of the polymerase active site, the fidelity of nucleotide incorporation, and the mechanisms of proofreading and error correction.
Studies have utilized oligonucleotides containing d5mIC to investigate the efficiency and accuracy of replication by various DNA polymerases. researchgate.net The presence of this modified base pair can challenge the replication machinery, revealing nuances in how different polymerases handle non-canonical structures. researchgate.net For instance, research has shown that while some polymerases can replicate through a d5mIC:iG pair with reasonable efficiency, the fidelity may be compromised, leading to misincorporations. researchgate.net These findings are critical for understanding how cells maintain genomic integrity when faced with damaged or modified DNA.
Similarly, in the context of transcription, templates containing d5mIC can be used to explore how RNA polymerase reads through non-natural genetic information. The efficiency of transcription and the identity of the incorporated nucleotide opposite d5mIC provide valuable data on the enzyme's active site flexibility and its ability to accommodate alternative base pairing geometries. The triphosphate form, this compound triphosphate, is a crucial reagent in these studies, serving as the substrate for polymerases during the synthesis of modified DNA strands.
Key research findings in this area are summarized in the table below:
| Research Focus | Experimental Approach | Key Findings | Reference |
| DNA Polymerase Fidelity | Incorporation of d5mIC into DNA templates for replication by various polymerases. | Challenges in replication with the d5mIC:iG pair are linked to nucleobase tautomerism during insertion and altered minor groove contacts during extension. researchgate.net | researchgate.net |
| Real-Time Quantitative PCR | Use of the d5mIC:iG pair as a third base pair in PCR amplification. | The pair has demonstrated technological value in reducing background signals in diagnostic nucleic acid hybridization assays. nih.gov | nih.gov |
| Mechanistic Probes | Utilization of non-natural isoC:iG pairs to probe template-directed nucleic acid synthesis. | These pairs serve as effective tools to investigate the fundamental processes of DNA replication and transcription. nih.gov | nih.gov |
Studies in Nucleic Acid Chemistry and Molecular Biology
Beyond its role in studying polymerases, this compound is instrumental in broader studies of nucleic acid chemistry and molecular biology. Its incorporation into oligonucleotides allows for the creation of DNA and RNA molecules with expanded genetic codes and novel structural and functional properties. These modified nucleic acids are invaluable for a range of applications, from the development of new diagnostic tools to the construction of artificial genetic systems.
The stability of the d5mIC:iG base pair, which forms three hydrogen bonds, is comparable to the natural G:C base pair, making it a robust component for creating stable, modified duplexes. nih.govacs.org This stability is crucial for applications that require the maintenance of specific secondary structures. The 5-methyl group on isocytidine (B125971) further enhances its properties, contributing to duplex stability and preventing the deamination that can occur with the unmethylated form, 2'-deoxyisocytidine. glenresearch.comglenresearch.com
Researchers have synthesized oligonucleotides containing d5mIC to explore various aspects of nucleic acid behavior, including:
Duplex Stability: Investigating how the incorporation of d5mIC affects the thermal stability and conformational properties of DNA duplexes. trilinkbiotech.com
Protein-DNA Interactions: Examining how proteins that bind to DNA recognize and interact with sequences containing this unnatural base pair. researchgate.net
Aptamer Selection: Using d5mIC-modified nucleic acid libraries in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers with enhanced binding affinities and specificities. google.com
Development of Chemical Probes and Biosensors
The unique characteristics of this compound also lend themselves to the development of sophisticated chemical probes and biosensors for detecting and analyzing biological molecules and processes.
Design of Fluorescently Labeled this compound Analogs for Interaction Studies
The development of fluorescently labeled nucleoside analogs is a powerful strategy for studying molecular interactions in real-time. nih.govwikipedia.org By attaching a fluorescent reporter group to this compound, researchers can create probes that signal changes in their local environment upon binding to a target molecule or undergoing a conformational change.
While direct fluorescent labeling of this compound is a specific area of ongoing research, the principles are well-established within the field of nucleic acid chemistry. The general approach involves synthesizing an analog of d5mIC that contains a reactive linker at a position that does not interfere with its base-pairing properties. This linker can then be coupled to a variety of fluorescent dyes.
These fluorescently labeled d5mIC analogs can be incorporated into oligonucleotides and used in a variety of applications, including:
Fluorescence Resonance Energy Transfer (FRET): To measure distances and conformational changes within and between nucleic acid molecules.
Fluorescence Anisotropy/Polarization: To monitor the binding of proteins or other molecules to the labeled oligonucleotide.
Fluorescence Quenching Assays: To detect the presence of specific target sequences through hybridization-induced changes in fluorescence.
The Aries® Flu A/B & RSV assay provides an example of the application of fluorescently labeled primers that utilize a synthetic base pair system involving this compound triphosphate for the amplification of nucleic acid sequences.
Chemo-enzymatic Synthesis of Modified Nucleic Acids for Mechanistic Probing
The synthesis of nucleic acids containing modified bases like this compound often relies on a combination of chemical and enzymatic methods, a strategy known as chemo-enzymatic synthesis. vu.ltresearchgate.netevitachem.com This approach leverages the specificity and efficiency of enzymes with the versatility of chemical synthesis to produce complex, site-specifically modified oligonucleotides.
The process typically involves the chemical synthesis of the modified nucleoside phosphoramidite (B1245037), which is the building block required for solid-phase oligonucleotide synthesis. glenresearch.com This phosphoramidite can then be incorporated at specific positions within a growing DNA or RNA chain using an automated synthesizer.
Alternatively, enzymatic methods can be employed for the synthesis of modified nucleic acids. nih.gov For example, modified nucleoside triphosphates, such as this compound triphosphate, can be used as substrates for DNA polymerases in primer extension reactions or PCR, allowing for the enzymatic synthesis of modified DNA strands. Kinases are also involved in the enzymatic synthesis pathway. evitachem.com
The chemo-enzymatic approach offers several advantages for producing nucleic acids for mechanistic probing:
Site-Specific Modification: Allows for the precise placement of the modified base within a sequence.
Versatility: Enables the incorporation of a wide range of modifications.
Efficiency: Can be more efficient than purely chemical or enzymatic methods for certain applications.
Analytical and Biophysical Characterization of 2 Deoxy 5 Methyl Isocytidine Containing Nucleic Acids
Spectroscopic Approaches for Structural Elucidation
Spectroscopic methods are fundamental in elucidating the structural consequences of incorporating modified bases into DNA and RNA. These techniques offer a non-invasive means to probe the conformation, hybridization, and higher-order structures of nucleic acid duplexes containing 2'-Deoxy-5-methyl-isocytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution. For oligonucleotides containing this compound, NMR studies have been instrumental in confirming the formation of stable duplexes and defining their specific structural characteristics.
In a study of a parallel-stranded DNA (PS-duplex) containing isoguanine (B23775) (iG) and 5-methyl-isocytosine (iC, another name for this compound), NMR refinement was used to determine its structure. nih.gov The observation of imino protons for iG:C, G:iC, and A:T base pairs at low temperatures confirmed the formation of a stable duplex. nih.gov The refined structure revealed that all base pairs adopted a reverse Watson-Crick configuration. nih.gov A key finding was that the PS-duplex possessed two grooves of similar width (7.0 Å) and depth (7.7 Å), which is a significant deviation from the distinct major and minor grooves of standard B-DNA. nih.gov
The chemical shifts of protons are sensitive to their local electronic environment, and modifications to the nucleobase can cause significant changes. While specific comprehensive tables for this compound are not broadly available in the provided results, the principle is well-established. For instance, in studies of other modified nucleosides like 5-substituted-2'-deoxyuridines, the chemical shifts of the base protons, particularly the imino group, show substantial differences upon modification, while the sugar moiety's proton shifts are less affected. mdpi.com
| Proton | Standard Nucleoside (e.g., dC) | Modified Nucleoside (Hypothetical dM) |
| H6 | ~7.6 ppm | Shifted due to methyl group |
| H5 | ~5.8 ppm | N/A (substituted with methyl) |
| 5-CH₃ | N/A | ~1.5 - 2.0 ppm |
| H1' | ~6.1 ppm | Minor shift |
| Imino (N3-H) | ~15 ppm (if paired) | Shifted due to altered H-bonding |
Data is hypothetical and for illustrative purposes. Actual shifts are dependent on sequence, conformation, and experimental conditions. netlify.appmit.edu
Ultraviolet (UV) Spectroscopy for Hybridization Studies
UV spectroscopy is a cornerstone technique for studying the hybridization and thermal stability of nucleic acid duplexes. The melting temperature (Tₘ), at which 50% of the duplex is dissociated, is a key parameter determined from UV melting curves monitored at 260 nm. seela.net
The incorporation of this compound (dM or m5iCd) in a base pair with 2'-deoxyisoguanosine (B9890) (iG or isoG) has been shown to significantly enhance the thermal stability of DNA duplexes compared to the canonical dG-dC base pair. acs.orgseela.net For example, a single substitution of a dA-dT pair with a 7-deaza-isoGd-m5iCd pair was found to increase the Tₘ value from 47°C to 53°C. acs.org Similarly, another study showed that a duplex with a 4·m5iCd base pair (where 4 is an 8-aza-2′-deoxyisoguanosine) is more stable (Tₘ = 53.5 °C) than a duplex with a dG·dC pair (Tₘ = 50.0 °C). seela.net
The stability of duplexes containing dM is highly dependent on its pairing partner. The order of stability is often found to be m5iCd·isoG > dG·dC, highlighting the favorable pairing of the modified bases. acs.orgseela.net
Table 2: Melting Temperatures (Tₘ) of DNA Duplexes Containing this compound
| Duplex Sequence Context | Pairing Partner of dM | Tₘ (°C) | Reference |
| Single substitution for dA-dT | 7-deaza-isoGd | 53 | acs.org |
| Control duplex (dA-dT) | N/A | 47 | acs.org |
| Duplex with dG-dC pair | N/A | 50.0 | seela.net |
| Duplex with 8-aza-isoGd | 8-aza-isoGd | 53.5 | seela.net |
| Duplex with standard isoGd | isoGd | 54.0 | seela.net |
Conditions: Measurements are typically performed in a buffer containing NaCl, MgCl₂, and a buffering agent like Na-cacodylate at pH 7.0. acs.orgseela.net
Fluorescence Spectroscopy for Interaction and Conformational Analysis
Fluorescence spectroscopy is a highly sensitive technique used to probe nucleic acid structure, dynamics, and interactions. nih.gov While this compound itself is not significantly fluorescent, it can be studied in duplexes containing fluorescent base analogs or external fluorescent probes. mdpi.com
For instance, the fluorescent properties of a 2'-deoxyisoguanosine mimic, 8-aza-2'-deoxyisoguanosine, were used to monitor its pairing with this compound. seela.net The change in fluorescence upon hybridization can provide information about the local environment of the fluorophore and, by extension, the stability and conformation of the base pair. seela.net This method allows for the monitoring of base pair stability through fluorescence changes, which can correlate with Tₘ values obtained from UV spectroscopy. seela.net Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed by labeling the nucleic acid strands with a donor-acceptor pair to study conformational changes and intermolecular interactions. researchgate.net
Crystallographic Studies of this compound in Nucleic Acid Complexes
X-ray crystallography provides atomic-resolution structural data of molecules in their crystalline state. While a specific crystal structure of a nucleic acid duplex containing a this compound base pair was not found in the provided search results, crystallographic studies of related modified nucleosides have been crucial for understanding their structural impact. nih.gov For example, the crystal structure of 7-deaza-2'-deoxyisoguanosine, a common pairing partner for dM, revealed its tautomeric state and sugar conformation, which are critical for its specific base-pairing properties. seela.net
The insights gained from such structures are invaluable for validating and refining models derived from solution-state studies (like NMR) and computational modeling. nih.gov A crystallographic analysis of a dM-containing duplex would definitively show the hydrogen-bonding pattern, the planarity of the base pair, and the precise geometric changes in the sugar-phosphate backbone.
Computational Chemistry and Molecular Modeling
Quantum mechanical calculations can be employed to study the electronic properties of this compound, such as its tautomeric equilibrium and hydrogen-bonding capabilities. acs.org Molecular dynamics (MD) simulations can model the behavior of a dM-containing duplex in solution over time, offering insights into its flexibility, hydration, and conformational landscape. nih.gov These simulations can help rationalize experimental observations from NMR, CD, and fluorescence spectroscopy. For example, modeling can explain how the 5-methyl group contributes to duplex stability through enhanced stacking interactions or alterations in the hydration spine of the minor groove.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a leading quantum-mechanical method for calculating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. nih.gov It is employed to understand the fundamental electronic properties of molecules, which in turn dictate their reactivity and interaction capabilities. nih.govscispace.com
In the context of this compound, DFT calculations can elucidate the distribution of electron density within the molecule. This is critical for understanding how the methyl group at the 5-position and the altered hydrogen bonding pattern of the isocytidine (B125971) base influence the electronic environment of the nucleoside. These calculations can determine key quantum chemical descriptors that provide insights into the molecule's stability and reactivity.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity. scirp.org
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding.
Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω). mdpi.com These descriptors quantify the molecule's reactivity and can be used to compare the reactivity of modified nucleosides like dM with their canonical counterparts. mdpi.com
For nucleic acids containing dM, DFT studies can predict how the modification alters the base's hydrogen bonding capabilities and stacking interactions with neighboring bases. This information is foundational for understanding the stability and structure of DNA duplexes or other nucleic acid structures that contain this modified base.
| DFT-Derived Parameter | Significance in Characterizing this compound |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts interaction sites. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | Quantifies the ability to accept electrons. |
Molecular Dynamics (MD) Simulations of this compound Nucleic Acid Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed atomic-level information about their dynamics and interactions. nih.govdiva-portal.org For nucleic acids, MD simulations can reveal how modifications like the inclusion of this compound affect the structure, flexibility, and interactions of DNA or RNA duplexes. fernandomorenoherrero.com
The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. acs.org Commonly used force fields for nucleic acid simulations include AMBER and CHARMM. nih.gov These force fields model the covalent bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) within the system. acs.org
When simulating a nucleic acid duplex containing dM, the simulation can provide insights into:
Local Conformation: MD trajectories can be analyzed to determine the conformational preferences of the sugar-phosphate backbone, including the sugar pucker and key dihedral angles, which can be influenced by the modified base. fernandomorenoherrero.com
Hydrogen Bonding Dynamics: The simulations can track the formation and breaking of hydrogen bonds between the dM base and its pairing partner, revealing the stability and geometry of the modified base pair.
Solvent and Ion Interactions: MD simulations explicitly model the surrounding water molecules and ions, allowing for the study of their role in stabilizing the nucleic acid structure and mediating interactions. nih.gov
Recent advancements in MD simulation techniques and computational power allow for microsecond-long simulations, which are often necessary to capture significant conformational changes and rare events in nucleic acid dynamics. fernandomorenoherrero.comibp.cz These simulations can reveal how the presence of dM might alter the local flexibility of the DNA, which can be crucial for its recognition by proteins or other molecules. fernandomorenoherrero.com
| MD Simulation Parameter | Information Gained for dM-Containing Nucleic Acids |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Assessment of overall structural stability and conformational changes. |
| Backbone Dihedral Angles | Characterization of the sugar-phosphate backbone conformation. |
| Hydrogen Bond Analysis | Evaluation of the stability and geometry of the dM base pair. |
| Radial Distribution Functions | Analysis of the distribution of solvent and ions around the nucleic acid. |
In silico Prediction of Binding Affinities and Specificity for Biomolecular Complexes
The prediction of binding affinities and specificities between nucleic acids and other biomolecules, such as proteins, is a major goal of computational biology. nih.gov For nucleic acids containing modified bases like this compound, in silico methods can predict how these modifications influence binding interactions.
Several computational approaches are used to predict binding affinities:
Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Docking algorithms can be used to screen potential binding partners for dM-containing nucleic acids and provide an initial estimate of the binding strength.
Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the free energy of binding. nih.gov These methods typically use snapshots from MD simulations to compute the different energy components of the binding process.
λ-Dynamics: This is an advanced simulation technique used to efficiently calculate binding free energy differences. nih.gov It can be particularly useful for predicting how specific modifications, like the methyl group in dM, alter the binding affinity of a nucleic acid for a protein or another ligand. nih.gov Recent studies have shown high agreement between experimental and computed binding propensities using λ-dynamics, demonstrating its predictive power for screening antibody specificity against modified RNAs. nih.gov
These in silico prediction methods are invaluable for understanding how the unique chemical features of dM impact its recognition by other molecules. For example, the altered hydrogen bonding pattern and the presence of the methyl group can either enhance or diminish binding affinity and specificity depending on the specific binding partner. Computational predictions can guide experimental studies by identifying promising candidates for further investigation and by providing a molecular-level rationale for observed binding phenomena. nih.gov
| In Silico Method | Application to dM-Containing Biomolecular Complexes |
|---|---|
| Molecular Docking | Predicts binding poses and provides a preliminary assessment of binding affinity. |
| MM/PBSA and MM/GBSA | Calculates the free energy of binding from MD simulation trajectories. |
| λ-Dynamics | Efficiently computes relative binding free energies upon molecular modification. |
Q & A
Basic Research Questions
Q. What are the primary factors influencing the stability of 2'-Deoxy-5-methyl-isocytidine in experimental conditions, and how can they be mitigated?
- Methodological Answer : Stability is critically affected by pH and temperature . Under acidic conditions (pH < 7), the glycosidic bond undergoes cleavage due to acid-catalyzed depyrimidinylation . To mitigate degradation:
- Use neutral or slightly alkaline buffers (pH 7–8.5) during synthesis and storage.
- Avoid prolonged exposure to room temperature; store lyophilized samples at –20°C or lower.
- Incorporate protective groups (e.g., formamidine) during phosphoramidite synthesis to stabilize the nucleoside .
Q. Which enzymatic systems are known to incorporate this compound as a substrate, and what analytical methods confirm successful incorporation?
- Methodological Answer : DNA polymerases, such as Taq polymerase and reverse transcriptases , can incorporate this compound into oligonucleotides. Verification methods include:
- MALDI-TOF mass spectrometry to confirm molecular weight of synthesized strands.
- HPLC purification with ion-pairing reagents to separate modified oligonucleotides .
- Enzymatic digestion assays coupled with LC-MS to detect modified nucleosides post-hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- ¹H-NMR and ¹³C-NMR to confirm the presence of the 5-methyl group and deoxyribose conformation. Commercial suppliers often provide NMR data for validation .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and purity (>98%) .
Q. What are the recommended storage conditions for this compound to prevent degradation?
- Methodological Answer :
- Store lyophilized powder in argon-sealed vials at –20°C to prevent oxidation and hydrolysis.
- Prepare working solutions in RNase-free TE buffer (pH 8.0) and use within 24 hours to avoid acid-induced degradation .
Advanced Research Questions
Q. How can researchers design oligonucleotide synthesis protocols to minimize acid-catalyzed depyrimidinylation of this compound?
- Methodological Answer :
- Use formamidine-protected phosphoramidite derivatives during solid-phase synthesis to stabilize the glycosidic bond .
- Optimize deprotection steps by replacing traditional acidic conditions (e.g., trichloroacetic acid) with mild oxidative buffers (e.g., ammonium hydroxide/ethanol mixtures) .
- Monitor reaction progress via real-time UV spectroscopy to detect premature cleavage.
Q. What experimental strategies address discrepancies in enzymatic incorporation efficiency of this compound across studies?
- Methodological Answer :
- Perform steady-state kinetic assays to compare and values across polymerases (e.g., thermophilic vs. mesophilic enzymes) .
- Use single-molecule sequencing (e.g., PacBio SMRT) to quantify incorporation fidelity in long-read contexts .
- Validate results with orthogonal techniques , such as fluorescence anisotropy to measure binding affinity of modified primers .
Q. How should researchers adjust buffer conditions in polymerase assays to optimize pairing specificity with complementary nucleotides?
- Methodological Answer :
- Use Mg²⁺-supplemented buffers (2–4 mM) to enhance polymerase processivity.
- Add betaine (1–1.5 M) to reduce secondary structures in templates containing isoC:isoG pairs .
- Test pH gradients (7.5–9.0) to identify optimal conditions for Watson-Crick-like pairing .
Q. What orthogonal validation approaches are critical for confirming the base-pairing fidelity of this compound in expanded genetic systems?
- Methodological Answer :
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